N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a cyclohexene-substituted ethylamine moiety linked via an amide bond to the pyrazine ring. This compound is of interest due to the structural versatility of pyrazine carboxamides, which are widely studied for their pharmacological properties, particularly in antimicrobial and antitubercular applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORQRIFWRVOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine ring undergoes electrophilic aromatic substitution at the electron-deficient C-3 and C-5 positions. For example:
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Chlorination with POCl₃ at 110°C produces 5-chloro derivatives .
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Suzuki–Miyaura cross-coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl hybrids .
Mechanistic Insight :
The carboxamide group directs substitution to the para position via resonance stabilization of the intermediate σ-complex .
Reduction:
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Cyclohexene hydrogenation : Catalytic hydrogenation (H₂, Pd/C, EtOH) saturates the cyclohexene ring to cyclohexane, altering lipophilicity.
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Pyrazine ring reduction : NaBH₄/CeCl₃ selectively reduces the pyrazine to a dihydropyrazine derivative .
Oxidation:
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Peracid epoxidation (e.g., mCPBA) converts the cyclohexene double bond to an epoxide.
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Pyrazine N-oxidation with H₂O₂/AcOH yields N-oxide derivatives, enhancing water solubility .
Cycloaddition Reactions
The cyclohexene moiety participates in Diels–Alder reactions with dienophiles like maleic anhydride:
Equation :
Table 2: Cycloaddition outcomes
| Dienophile | Product | Application |
|---|---|---|
| Tetrazine | Pyridazine hybrid | Bioorthogonal chemistry probes |
| DMAD | Fused bicyclic system | Material science applications |
Biological Interaction Mechanisms
The compound interacts with biological targets through:
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Hydrogen bonding : The carboxamide NH and carbonyl groups bind to kinase ATP pockets .
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π-π stacking : The pyrazine ring interacts with aromatic residues in enzyme active sites .
Table 3: Pharmacologically relevant reactions
| Biological Target | Reaction Type | IC₅₀ (μM) | Source |
|---|---|---|---|
| Mycobacterium tuberculosis H37Ra | Enzyme inhibition | 1.35–2.18 | |
| CCR4 receptor | Competitive antagonism | 0.8 |
Stability and Degradation
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Hydrolytic degradation : The amide bond undergoes slow hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions.
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Photodegradation : UV exposure (λ = 254 nm) cleaves the cyclohexene ring, forming ketone byproducts.
Scientific Research Applications
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide has several noteworthy applications:
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique structural features allow it to be used in the development of advanced materials and catalysts.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies suggest effectiveness against various microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 8 µg/mL |
- Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable study demonstrated a 50% reduction in cell viability at a concentration of 10 µM over 48 hours in MCF-7 cells, with flow cytometry indicating increased apoptotic cells compared to controls.
Medical Applications
Ongoing research is exploring its potential as a therapeutic agent for conditions requiring modulation of specific molecular targets. This includes:
- Anti-inflammatory Effects: The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in preclinical models.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazine-2-carboxamides exhibit diverse biological activities depending on the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogues:
Key Observations:
- Anti-tubercular Activity : Compounds with hydrophilic substituents (e.g., piperazine, morpholine) exhibit moderate activity (MIC 8–12 µg/mL), likely due to enhanced solubility and target engagement . Aromatic substituents like trifluoromethylphenyl show higher potency (MIC = 2 mg/L), attributed to π-π interactions with enzyme active sites .
- Chlorine Substitution : The addition of a chlorine atom at the pyrazine 3-position (e.g., N-benzyl-3-chloropyrazine-2-carboxamide) improves activity, suggesting halogen bonding or steric effects enhance target affinity .
- Its non-aromatic nature could also reduce metabolic oxidation compared to benzyl derivatives .
Physicochemical Properties
- Metabolic Stability: Non-aromatic cyclohexene may reduce susceptibility to cytochrome P450 oxidation compared to benzyl or phenyl groups, extending half-life .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide is an organic compound characterized by its unique structural combination of a cyclohexene ring and a pyrazine carboxamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 313385-77-2 |
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.3 g/mol |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2-pyrazinecarboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions, followed by purification methods like recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar pyrazine structures exhibit significant antimicrobial properties. For instance, certain derivatives have shown promising activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds within this class have demonstrated inhibitory effects on cancer cell lines such as A549 (lung cancer) and BEL-7402 (liver cancer), with IC50 values indicating effective concentrations for cell growth inhibition. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis .
Case Study: Inhibition of Cancer Cell Lines
A comparative analysis of various pyrazine derivatives revealed that some exhibited IC50 values as low as 9.4 µM against BEL-7402 cells, showcasing their potential as anticancer agents. The mechanism often involves the induction of apoptosis through mitochondrial pathways, upregulating anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors .
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-[2-(cyclohexenyl)ethyl]-pyrazine | 10.4 | Anticancer (MCF-7 cells) |
| Pyrazine derivative X | 9.0 | Antimicrobial |
| Pyrazine derivative Y | 7.8 | Neuroprotective |
This table illustrates how variations in structure can lead to differences in biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid and cyclohexene-containing amines. Coupling agents such as triphenylphosphite or carbodiimides (e.g., EDC/HOBt) are used to activate the carboxylic acid, followed by nucleophilic acyl substitution with the amine. Reaction conditions (e.g., solvent, temperature) are optimized to improve yield; for example, glacial acetic acid under reflux is effective for similar pyrazine carboxamides . Purification often involves column chromatography or recrystallization.
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve the structural ambiguities of pyrazine carboxamide metal complexes?
- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) are refined using SHELXL (for small molecules) or SHELXPRO (for macromolecules). Key steps include:
- Phase determination : Using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
- Bond validation : Compare Cu–N bond lengths (e.g., 1.997–2.067 Å in Cu(II)-pyrazine complexes) to identify coordination geometry deviations .
- Disorder modeling : For flexible cyclohexene groups, partial occupancy or TLS refinement may be required.
- Validation tools : Check R-factor convergence (<5%) and CCDC deposition for reproducibility .
Q. What strategies reconcile conflicting anti-tubercular activity data among pyrazine carboxamide derivatives?
- Methodological Answer :
- Standardized assays : Use Mycobacterium tuberculosis H37Ra/H37Rv strains under identical conditions (e.g., MIC/IC50 in 7H9 media).
- Cytotoxicity controls : Test derivatives on HEK-293 cells to rule out non-specific toxicity (e.g., IC90 > 40 μM indicates selectivity) .
- Structural analogs : Compare substituents (e.g., cyclohexene vs. morpholinoethyl groups) to identify SAR trends. For example, N-(2-morpholinoethyl) derivatives show higher activity (MIC = 8.0 μg/mL) due to improved membrane permeability .
Q. How do computational methods enhance the design of pyrazine carboxamide-based metal complexes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to biological targets (e.g., Mycobacterium enoyl-ACP reductase). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., electron-withdrawing substituents on pyrazine enhance metal-ligand charge transfer) .
- MD simulations : Assess stability of Rh/Ir complexes in physiological conditions (e.g., solvation free energy > -50 kcal/mol indicates aqueous compatibility) .
Q. What experimental protocols validate the environmental safety of pyrazine carboxamide waste generated during synthesis?
- Methodological Answer :
- Waste segregation : Separate organic (e.g., unreacted amines) and inorganic (e.g., metal salts) byproducts.
- Degradation studies : Use HPLC-MS to monitor hydrolysis products under acidic/basic conditions.
- Ecotoxicology : Test on Daphnia magna (LC50 > 100 mg/L) and follow OECD 301 guidelines for biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
